molecular formula C21H25ClN2O3 B12428360 Cetirizine D8

Cetirizine D8

Cat. No.: B12428360
M. Wt: 396.9 g/mol
InChI Key: ZKLPARSLTMPFCP-BGKXKQMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetirizine D8 is a deuterium-labeled form of cetirizine, a second-generation antihistamine. Cetirizine is widely used to treat allergic rhinitis, chronic urticaria, and other allergic conditions. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for precise tracking and quantification of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine D8 involves the incorporation of deuterium atoms into the cetirizine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for cetirizine involves the reaction of 4-chlorobenzhydryl chloride with piperazine, followed by the reaction with ethyl chloroacetate to form the ethyl ester. The ester is then hydrolyzed to yield cetirizine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Cetirizine D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cetirizine D8 has numerous applications in scientific research:

Mechanism of Action

Cetirizine D8, like cetirizine, exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents the action of histamine, a key mediator of allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The deuterium labeling does not alter the pharmacological activity of cetirizine but allows for more precise tracking in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cetirizine D8

This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and drug metabolism studies. This labeling allows for more accurate and sensitive detection and quantification compared to non-labeled cetirizine .

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2

InChI Key

ZKLPARSLTMPFCP-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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